N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide” is a compound that contains a 1,2,4-oxadiazole moiety . 1,2,4-oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their versatility in drug discovery .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . For example, the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110 °C yielded cinnamic acid, which was reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, the coupling of oxadiazole with N-protected amino acids such as N-Boc glycine and N-Boc phenylalanine gave tert-butyl-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-ylcarbamoyl)-methyl-carbamate and tert-butyl-1-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-ylcarbamoyl)-2-phenylethyl-carbamate respectively .
Scientific Research Applications
- Chemical Insights : The 1,2,4-oxadiazole scaffold offers hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. Nitrogen, in particular, serves as a strong hydrogen bond acceptor .
- Compound : Substituted 1,2,4-oxadiazoles, such as those with R1 = 4-OMe-C~6~H~4~ and R2 = 3,4-(OMe)~2~-C~6~H~3~, exhibit potent anti-microbial activity (MIC of 10 µg/mL) and anti-inflammatory effects .
- Triazole Ring Conjugates : Novel 1,2,3-triazole ring conjugates containing 1,2,4-oxadiazole moieties have been synthesized. These compounds show promise as potential anticancer agents .
- Bioisosteric Properties : The 1,2,4-oxadiazole heterocycle acts as a bioisostere of amide, offering better hydrolytic and metabolic stability. Researchers continue to explore its use in creating novel drug molecules .
- Core Moiety : 1,2,5-oxadiazole serves as the core moiety in selective histamine H3-receptor antagonists endowed with NO-donor properties. These compounds could have therapeutic implications .
Anti-Infective Agents
Anti-Inflammatory Activity
Anticancer Potential
Histamine H3-Receptor Antagonists
properties
IUPAC Name |
N-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11(21)17-7-15(22)20-8-13(12-5-3-2-4-6-12)14(9-20)16-18-10-23-19-16/h2-6,10,13-14H,7-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXAOZGTGXKTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.